4-Mercaptobenzonitrile CAS number and properties
4-Mercaptobenzonitrile CAS number and properties
An In-Depth Technical Guide to 4-Mercaptobenzonitrile
This technical guide provides a comprehensive overview of 4-Mercaptobenzonitrile (4-MBN), a versatile organic compound with significant applications in materials science, spectroscopy, and biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.
Core Properties and Identification
4-Mercaptobenzonitrile, also known as 4-cyanothiophenol, is an aromatic compound featuring both a thiol (-SH) and a nitrile (-C≡N) functional group attached to a benzene (B151609) ring at the para positions.[1][2] This unique structure allows for diverse chemical reactivity and makes it a valuable molecule in various advanced applications.[1]
Table 1: Chemical Identification of 4-Mercaptobenzonitrile
| Identifier | Value |
|---|---|
| CAS Number | 36801-01-1[3][4][5] |
| Molecular Formula | C₇H₅NS[3][4][6] |
| Molecular Weight | 135.19 g/mol [3][4][5] |
| Synonyms | 4-Cyanothiophenol, 4-Sulfanylbenzonitrile, 4-Thiobenzonitrile, p-Cyanothiophenol[2][3][4][5][6] |
| InChI Key | MVPUXVBBHWUOFS-UHFFFAOYSA-N[6] |
| SMILES | N#CC1=CC=C(S)C=C1[3][7] |
Physicochemical Properties
The physical and chemical properties of 4-MBN are summarized below. It typically presents as a solid with a pale yellow appearance.[8] Its solubility is limited in water but good in organic solvents like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and acetone.[1][8]
Table 2: Physicochemical Data for 4-Mercaptobenzonitrile
| Property | Value |
|---|---|
| Physical Form | Solid, Pale Yellow Crystals[8][9] |
| Melting Point | 48-51 °C[9] |
| Boiling Point | 118 °C[9] |
| Density | 1.18 g/cm³[9] |
| Purity | Typically ≥98%[3][9] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container away from incompatible substances and sources of ignition.[3][4][10] |
Safety and Handling
4-Mercaptobenzonitrile is classified as a hazardous substance and must be handled with appropriate safety precautions.[1][10] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[10][11][12]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Pictogram | Warning | |
| Hazard Statements | H302 + H312 | Harmful if swallowed or in contact with skin[11] |
| H315 | Causes skin irritation[9][10][12] | |
| H319 | Causes serious eye irritation[9][10][12] | |
| H335 | May cause respiratory irritation[9][10] | |
| H402 | Harmful to aquatic life[11] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[9][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[9][10] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[10][11] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[9][10] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10] |
| | P501 | Dispose of contents/container to an approved waste disposal plant[9][11] |
Experimental Protocols: Synthesis
A common and efficient method for synthesizing 4-Mercaptobenzonitrile is through the nucleophilic substitution reaction of a 4-halogenobenzonitrile with a sulfur-containing nucleophile.[1][13]
Protocol: Synthesis via Nucleophilic Substitution
-
Reaction Setup : A 4-halogenobenzonitrile (e.g., 4-chlorobenzonitrile (B146240) or 4-bromobenzonitrile) is reacted with sodium sulfide (B99878) (Na₂S) or sodium hydrogen sulfide (NaSH) in an inert organic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[13]
-
Reaction Conditions : The reaction mixture is typically heated to temperatures between 120°C and 160°C. The reaction is generally complete within 1 to 10 hours.[13]
-
Acidification : After the reaction is complete, the mixture is cooled and then acidified, for example, with a mineral acid like hydrochloric acid (HCl), to a pH below 3. This step protonates the thiolate intermediate to form the final thiol product.[13]
-
Workup and Purification : The product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography, to yield high-purity 4-Mercaptobenzonitrile.[14][15]
Caption: Synthesis workflow for 4-Mercaptobenzonitrile.
Core Applications and Mechanisms
The dual functionality of the thiol and nitrile groups makes 4-MBN a valuable tool in several advanced research areas.
Self-Assembled Monolayers (SAMs)
The thiol group has a strong affinity for noble metal surfaces, particularly gold.[16] This allows 4-MBN to spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).[1][4] These SAMs are used to modify the chemical and physical properties of surfaces for applications in sensors, molecular electronics, and corrosion inhibition.[1]
Vibrational Stark Effect (VSE) Spectroscopy
The nitrile group (-C≡N) in 4-MBN has a distinct vibrational frequency that is highly sensitive to the local electric field.[16] This phenomenon, known as the Vibrational Stark Effect (VSE), allows 4-MBN to be used as a molecular probe or "spectral reporter".[1][17] By measuring the shift in the nitrile's stretching frequency using techniques like infrared or Raman spectroscopy, researchers can map electric fields at electrode-solution interfaces and within the active sites of proteins.[1][16]
Surface-Enhanced Raman Scattering (SERS) Tags
4-MBN is a key component in the development of highly sensitive SERS tags.[4] In this application, 4-MBN is adsorbed onto the surface of metallic nanoparticles (e.g., gold or silver). The nitrile stretch provides a sharp, intense peak in a region of the Raman spectrum that is typically free from background signals from biological molecules.[16] This "background-free" signal allows for the ultra-sensitive detection of these tags, which can be conjugated to antibodies or other targeting moieties for applications such as cancer biomarker imaging.[1][4]
Caption: Logical workflow of 4-MBN in SERS applications.
References
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- 2. CAS 36801-01-1: Benzonitrile,4-mercapto- | CymitQuimica [cymitquimica.com]
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- 4. 4-Mercaptobenzonitrile | 36801-01-1 | FM00411 | Biosynth [biosynth.com]
- 5. synchem.de [synchem.de]
- 6. 4-Mercaptobenzonitrile | CymitQuimica [cymitquimica.com]
- 7. 36801-01-1|4-Mercaptobenzonitrile|BLD Pharm [bldpharm.com]
- 8. 4-mercaptobenzonitrile; CAS No.: 36801-01-1 [chemshuttle.com]
- 9. 36801-01-1 4-Mercaptobenzonitrile AKSci V7013 [aksci.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 4-Thiobenzonitrile | C7H5NS | CID 585058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US4841089A - Process for the preparation of 4-mercaptobenzonitriles, and 4-mercaptobenzonitriles - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
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